molecular formula C12H13Cl2N3O2 B2995262 4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one CAS No. 1385140-54-4

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one

Cat. No.: B2995262
CAS No.: 1385140-54-4
M. Wt: 302.16
InChI Key: DJXUGBVRCOMZCW-UHFFFAOYSA-N
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Description

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one is a heterocyclic compound that contains both pyridine and piperazine rings. The presence of chlorine atoms on the pyridine ring and the carbonyl group attached to the piperazine ring make this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one typically involves the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 3-ethylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloropyridine-2-carbonyl chloride
  • 4-(3,6-Dichloropyridine-2-carbonyl)-2,6-dimethylmorpholine

Uniqueness

4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one is unique due to the presence of both pyridine and piperazine rings, as well as the specific substitution pattern on the pyridine ring. This combination of structural features imparts distinctive chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

4-(3,6-dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-8-11(18)15-5-6-17(8)12(19)10-7(13)3-4-9(14)16-10/h3-4,8H,2,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUGBVRCOMZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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